Methyl 6-fluoro-2-methoxy-3-methylbenzoate
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Overview
Description
Methyl 6-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
- By inhibiting NE and DA reuptake, the compound increases their presence in the extraneuronal space, potentially affecting neuronal signaling .
- This increased neurotransmitter activity may improve attention, cognition, and other relevant functions .
- Dysregulation of these pathways is associated with conditions like ADHD and narcolepsy, which methylphenidate (a related compound) treats effectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-fluoro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the fluorine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 6-fluoro-2-methoxy-3-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-3-methoxy-2-methylbenzoate
- Methyl 2-fluoro-6-methoxy-3-methylbenzoate
- Methyl 6-fluoro-2-methoxy-3-methylbenzoate
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position and the methoxy group at the 2-position provides distinct electronic and steric effects compared to its analogs .
Properties
IUPAC Name |
methyl 6-fluoro-2-methoxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSDCVUJCIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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